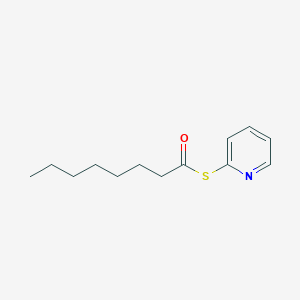

s-Pyridin-2-yl octanethioate

Description

Contextualization within Thioester Chemistry and Pyridine (B92270) Derivatives

Thioesters are analogues of esters where the oxygen atom of the alkoxy group is replaced by a sulfur atom. In biochemical contexts, thioesters like acetyl coenzyme A are fundamental as they act as activated acyl-group carriers in numerous metabolic pathways. libretexts.org In organic synthesis, this activation is harnessed to facilitate reactions that are otherwise difficult with less reactive carboxylic acid derivatives. Thioesters are generally more reactive towards nucleophiles than their ester counterparts because the carbon-sulfur bond is weaker and the thiolate anion is a better leaving group than an alkoxide.

S-Pyridin-2-yl octanethioate specifically incorporates a 2-mercaptopyridine (B119420) moiety as the thiol component. Pyridine derivatives constitute a significant class of heterocyclic compounds widely used in medicinal chemistry and materials science. The nitrogen atom in the pyridine ring at the ortho-position to the sulfur atom is crucial to the reactivity of S-pyridin-2-yl thioesters. It provides anchimeric assistance, or neighboring group participation, which significantly enhances the electrophilicity of the carbonyl carbon, making these compounds particularly potent acylating agents. rsc.org This intramolecular activation allows for rapid reactions under mild conditions. rsc.org

Significance of the this compound Motif in Advanced Synthetic Strategies

The S-pyridin-2-yl thioester motif is a cornerstone in several advanced synthetic strategies, and this compound serves as a vehicle for introducing the eight-carbon octanoyl group. The high reactivity of these thioesters makes them superior to many other activating agents, especially in complex transformations.

Peptide Synthesis: One of the earliest and most significant applications of S-pyridin-2-yl thioesters is in peptide synthesis. They condense rapidly with amino esters, including sterically hindered ones, to form peptide bonds in high yields. rsc.org Studies have shown that these coupling reactions can proceed with minimal racemization, a critical factor in the synthesis of chiral molecules like peptides. rsc.org

Ketone Synthesis: S-Pyridin-2-yl thioesters are excellent precursors for the synthesis of ketones. They react cleanly with organometallic reagents, such as Grignard reagents, to yield ketones. researchgate.net More recently, nickel-catalyzed coupling reactions between S-2-pyridyl thioesters and redox-active esters have been developed to produce ketones under mild conditions, showcasing the motif's compatibility with modern catalytic methods. organic-chemistry.org

Native Chemical Ligation (NCL): In the field of protein synthesis, pyridine-containing thioesters are integral to auxiliary-mediated Native Chemical Ligation (NCL). Scaffolds such as 2-mercapto-2-(pyridin-2-yl)ethyl (MPyE) are used to create thioester intermediates that can undergo ligation even at challenging, sterically hindered amino acid junctions. nih.gov The ortho-nitrogen of the pyridine ring is proposed to act as an intramolecular base, catalyzing the key S,N-acyl transfer step. nih.gov

Macrocyclization and Esterification: The high reactivity of 2-pyridyl thioesters also makes them suitable for macrocyclization reactions, where the formation of large rings is often challenging due to entropic factors. Furthermore, they can be used to synthesize esters through reactions with lithium dialkylcuprates or alcohols under specific activation conditions. researchgate.net

A summary of representative transformations involving the S-pyridin-2-yl thioester motif is presented below.

| Reaction Type | Reagents | Product | Reference |

| Ketone Synthesis | Grignard Reagents (R'-MgX) | R-CO-R' | researchgate.net |

| Ketone Synthesis | Redox-Active Esters, Ni-catalyst | R-CO-R' | organic-chemistry.org |

| Peptide Synthesis | Amino Acid Ester (H₂N-CHR'-CO₂R'') | R-CO-NH-CHR'-CO₂R'' | rsc.org |

| Ester Synthesis | Lithium Dialkylcuprates (LiCuR'₂), O₂ | R-CO-OR' | researchgate.net |

Table 1: Key Synthetic Applications of S-Pyridin-2-yl Thioesters. R represents the acyl group (e.g., octanoyl).

Current Research Landscape and Emerging Trends for this compound

The research landscape for S-pyridin-2-yl thioesters continues to expand, driven by the need for efficient and selective synthetic methods. A significant trend is the integration of these thioesters into transition-metal-catalyzed cross-coupling reactions. For instance, palladium-catalyzed ligand-controlled reactions of α,β-unsaturated thioesters allow for either acylative or decarbonylative Sonogashira coupling, providing access to diverse molecular scaffolds like 1,3-enynes and enynones. acs.org

Recent structural studies have also provided deeper insight into this class of compounds. The crystal structures of several S-(pyridin-2-yl) benzothioates were reported in 2023, clarifying the intermolecular forces, such as π-π stacking and hydrogen bonding, that govern their solid-state properties. nih.gov These compounds serve as crucial building blocks for the mono-acylation of pyrroles to create complex, multifunctional tetrapyrroles. nih.gov

Furthermore, the principles of anchimeric assistance provided by the pyridine ring are being refined and exploited in the design of new ligation auxiliaries for chemical biology, enabling the synthesis of increasingly complex peptides and proteins. nih.gov The continuous development of new reagents and protocols, such as the use of di-2-pyridyldithiocarbonate for in-situ thioester formation, underscores the sustained interest in harnessing the unique reactivity of the S-pyridin-2-yl thioester motif for contemporary synthetic challenges. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

S-pyridin-2-yl octanethioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NOS/c1-2-3-4-5-6-10-13(15)16-12-9-7-8-11-14-12/h7-9,11H,2-6,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRVYPYKANCYOFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)SC1=CC=CC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20533087 | |

| Record name | S-Pyridin-2-yl octanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20533087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89397-99-9 | |

| Record name | S-Pyridin-2-yl octanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20533087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation of S Pyridin 2 Yl Octanethioate

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Identification

For purity assessment, a reversed-phase LC method would likely be employed, utilizing a C18 column. The retention time of the compound would be influenced by the hydrophobicity of the octanoyl chain and the polarity of the pyridin-2-ylthio moiety. The purity of a sample can be determined by integrating the peak area of the main compound and comparing it to the total area of all observed peaks in the chromatogram.

Upon elution from the LC column, the analyte is introduced into the mass spectrometer. Using a soft ionization technique such as electrospray ionization (ESI), the protonated molecular ion [M+H]⁺ would be expected as the parent ion. The theoretical exact mass of S-pyridin-2-yl octanethioate (C₁₃H₁₉NOS) is 237.12 g/mol . High-resolution mass spectrometry would be able to confirm this mass with high accuracy, providing strong evidence for the compound's elemental composition.

Further structural confirmation is achieved through tandem mass spectrometry (MS/MS) experiments. By isolating the parent ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated. The fragmentation of this compound is predicted to occur at the labile thioester bond and within the alkyl chain.

Predicted Fragmentation Pattern in LC-MS/MS:

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Predicted Neutral Loss | Interpretation |

| 238.12 | 112.04 | C₈H₁₄O | Cleavage of the thioester bond with charge retention on the pyridinethiol fragment. |

| 238.12 | 127.10 | C₅H₄NS | Cleavage of the thioester bond with charge retention on the octanoyl fragment. |

| 238.12 | Varies | CnH2n+2 | Fragmentation along the octanoyl alkyl chain. |

This table is based on predicted fragmentation patterns for thioesters and pyridyl compounds and awaits experimental verification for this compound.

The identification of these specific fragment ions would provide unequivocal evidence for the presence of both the pyridin-2-ylthio and the octanoyl substructures within the molecule, thereby confirming the identity of this compound.

Ancillary Spectroscopic Techniques for Complementary Structural Information

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the thioester group. This band typically appears in the range of 1680-1715 cm⁻¹. The exact position is sensitive to the electronic environment; the pyridyl group may influence this frequency. Other key absorptions would include C-H stretching vibrations from the alkyl chain (around 2850-2960 cm⁻¹), C-S stretching (typically weaker and found in the 600-800 cm⁻¹ region), and various C=C and C=N stretching vibrations from the pyridine (B92270) ring (in the 1400-1600 cm⁻¹ region).

Raman Spectroscopy: Raman spectroscopy is particularly useful for observing non-polar bonds and symmetric vibrations. For this compound, the C-S bond and the symmetric vibrations of the pyridine ring would be expected to give rise to distinct Raman signals. The C=O stretch is also Raman active. The comparison of IR and Raman spectra can help in the assignment of vibrational modes, as their selection rules differ. For instance, a strong band in both spectra would indicate a vibration that involves a significant change in both dipole moment and polarizability.

Predicted Vibrational Frequencies for this compound:

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Shift (cm⁻¹) |

| C=O (Thioester) | Stretching | 1680 - 1715 (Strong) | 1680 - 1715 (Moderate) |

| C-H (Alkyl) | Stretching | 2850 - 2960 (Strong) | 2850 - 2960 (Strong) |

| C=C, C=N (Pyridine) | Stretching | 1400 - 1600 (Moderate) | 1400 - 1600 (Strong) |

| C-S | Stretching | 600 - 800 (Weak-Moderate) | 600 - 800 (Moderate-Strong) |

This table is based on typical frequency ranges for the specified functional groups and related thioester compounds. nih.gov Experimental data is required for precise assignments for this compound.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be characterized by absorptions arising from the pyridine ring and the thioester chromophore.

The pyridine ring exhibits π → π* transitions, which are typically observed in the UV region. For pyridine itself, these transitions occur around 200 nm and 250-270 nm. The substitution with the thioester group is expected to cause a bathochromic (red) shift of these bands. The thioester group also possesses n → π* and π → π* transitions. The n → π* transition of a simple thioester is often weak and can be observed at longer wavelengths, sometimes extending into the near-UV region.

The combination of these chromophores in this compound is likely to result in a complex UV-Vis spectrum with multiple absorption bands. The position and intensity of these bands can be influenced by the solvent polarity.

Predicted UV-Vis Absorption Maxima (λmax) for this compound:

| Predicted Transition | Approximate Wavelength Range (nm) |

| π → π* (Pyridine ring) | 250 - 280 |

| n → π* (Thioester C=O) | 290 - 320 |

| π → π* (Thioester C=O) | Shorter wavelength, likely overlapping with pyridine bands |

This table provides an estimation based on the electronic transitions of pyridine and thioester chromophores. researchgate.netnist.gov The exact λmax values and molar absorptivities need to be determined experimentally.

Mechanistic Investigations of Chemical Reactivity and Transformations of S Pyridin 2 Yl Octanethioate

Elucidation of Reaction Mechanisms at the Molecular Level

The transformation of S-Pyridin-2-yl octanethioate is largely governed by the chemistry of its thioester functionality, which is significantly influenced by the attached pyridinyl group. Understanding these reactions at a molecular level requires a detailed examination of substitution mechanisms, the role of the heteroaromatic system, and the transient species that dictate the reaction's course and speed.

Nucleophilic Acyl Substitution Mechanisms Involving the Thioester Moiety

The primary reaction pathway for this compound is nucleophilic acyl substitution. This class of reaction is fundamental to the chemistry of carboxylic acid derivatives, including thioesters. taylorandfrancis.commasterorganicchemistry.com Thioesters are generally more reactive towards nucleophiles than their ester or amide counterparts, positioning them as effective acyl transfer agents in organic synthesis. masterorganicchemistry.comnih.gov

The reactivity of this compound with various nucleophiles is a critical aspect of its chemical profile. Softer nucleophiles, such as thiols, are particularly reactive with thioesters. nih.gov The relative reactivity can be generalized based on nucleophile strength and type.

| Nucleophile Class | Example Nucleophile | Relative Reactivity | Product Type |

|---|---|---|---|

| Thiolates | R-S⁻ | High | Thioester (trans-thioesterification) |

| Amines (Primary/Secondary) | R-NH₂ / R₂NH | High | Amide |

| Alkoxides | R-O⁻ | Medium | Ester |

| Water/Alcohols | H₂O / R-OH | Low (often requires catalyst) | Carboxylic Acid / Ester |

Role of the Pyridine (B92270) Nitrogen as an Activating or Directing Group

The pyridine ring is not a passive spectator in the reactions of this compound. The nitrogen atom, being more electronegative than carbon, exerts a significant electron-withdrawing inductive effect. uoanbar.edu.iq This effect is transmitted to the carbonyl carbon, increasing its electrophilicity and making it more susceptible to nucleophilic attack compared to an alkyl or aryl thioester.

Furthermore, the nitrogen atom at the 2-position plays a crucial role in catalysis, particularly in reactions involving proton-bearing nucleophiles like amines or alcohols. This is exemplified in the Corey-Nicolaou macrolactonization, which relies on the "double activation" provided by a 2-pyridyl thioester. chempedia.info Mechanistic studies on related systems, such as auxiliary-mediated native chemical ligation, have shown that the ortho-positioned pyridine nitrogen can function as an intramolecular general base. nih.gov It facilitates the reaction by abstracting a proton from the attacking nucleophile within the tetrahedral intermediate. nih.gov This intramolecular proton transfer avoids the high energetic barrier of forming a charged intermediate and significantly accelerates the rate of acyl transfer, a feature not observed with isomers like 4-pyridyl thioesters. nih.gov

Identification and Characterization of Reaction Intermediates

The central, universally accepted reaction intermediate in the nucleophilic acyl substitution of this compound is the tetrahedral intermediate. wikipedia.orgyoutube.com This species results from the initial addition of the nucleophile to the carbonyl carbon. It is characterized by an sp³-hybridized carbon atom that was formerly the sp²-hybridized carbonyl carbon. The oxygen atom bears a negative charge, forming an alkoxide, which is stabilized by the surrounding solvent or counter-ions. This intermediate is typically high in energy and short-lived, quickly collapsing to either regenerate the starting materials or proceed to the products by expelling the 2-pyridinethiolate leaving group. youtube.com Its existence, though transient, is a cornerstone of the accepted addition-elimination mechanism. masterorganicchemistry.com

Analysis of Transition States and Rate-Determining Steps

A linear Brønsted plot often suggests a concerted mechanism or a stepwise process where one step is consistently rate-determining. researchgate.net In contrast, a curved (biphasic) plot is a hallmark of a change in the RDS. researchgate.net For reactions of this compound, which has a relatively good leaving group (2-pyridinethiol, pKa ~9.8), the rate-determining step for reactions with strong nucleophiles is typically the initial nucleophilic attack to form the tetrahedral intermediate. beilstein-journals.org However, with very weak nucleophiles or in situations where the tetrahedral intermediate is significantly stabilized, the expulsion of the leaving group could become rate-limiting.

| Factor | Condition | Likely Rate-Determining Step (RDS) |

|---|---|---|

| Nucleophile Basicity (Strength) | Strong Nucleophile (e.g., secondary amine) | Formation of Tetrahedral Intermediate (Attack) |

| Weak Nucleophile (e.g., water) | Formation or Breakdown of Intermediate | |

| Leaving Group Ability | Good Leaving Group (e.g., 2-pyridinethiolate) | Formation of Tetrahedral Intermediate (Attack) |

| Poor Leaving Group | Breakdown of Tetrahedral Intermediate (Expulsion) |

Redox Chemistry and Radical Processes Involving the Thioester Group

Beyond the well-established polar mechanisms, thioesters can also engage in redox chemistry, particularly through pathways involving radical intermediates. These single-electron processes open up alternative avenues for the transformation of this compound.

Single Electron Transfer (SET) Mechanisms in Thioester Transformations

Single Electron Transfer (SET) represents a mechanistic paradigm shift from the two-electron flow of polar reactions. In a SET process, a single electron is transferred from a donor to an acceptor, generating radical ion intermediates. youtube.com Thioester chemistry is amenable to SET, often initiated by photoredox catalysis or strong reducing agents. researchgate.netorganic-chemistry.org

For instance, a photocatalyst can be excited by light and then transfer an electron to a molecule, or accept an electron from it, initiating a radical cascade. researchgate.net In the context of thioester transformations, SET can lead to the formation of acyl radicals or thiyl radicals. rsc.orgrsc.org While much of the research focuses on the synthesis of thioesters via SET pathways, these mechanisms are reversible and provide insight into potential degradation or transformation pathways. researchgate.netrsc.org A SET event involving this compound could, in principle, lead to the formation of an octanoyl radical and a 2-pyridinethiolate anion, or a radical anion of the thioester, which could then fragment. These radical intermediates can undergo subsequent reactions, such as hydrogen atom transfer (HAT) or coupling with other radicals, leading to products not accessible through standard nucleophilic acyl substitution. organic-chemistry.orgrsc.org

Hydrogen Atom Transfer (HAT) and Radical Adduct Formation (RAF)

Hydrogen Atom Transfer (HAT) is a fundamental process in organic chemistry involving the concerted movement of a proton and an electron from one species to another, leading to the formation of radical intermediates. thieme-connect.de While direct HAT from the octanoyl chain of this compound is possible, its reactivity is more commonly initiated through activation of the thioester or pyridine functionalities, particularly under catalytic conditions.

The generation of acyl radicals from aldehydes via a HAT process mediated by photogenerated alkoxy or amidyl radicals has been demonstrated. acs.org A similar principle can be applied to this compound, where a suitable radical initiator could abstract a hydrogen atom, although activation at the C-S bond is often more favorable. For instance, visible-light-induced photoredox catalysis can generate thiyl radicals from thiols, which then add to alkenes to form alkyl radicals; these subsequently abstract a hydrogen atom from an unreacted thiol to propagate the chain. mdpi.com

Radical Adduct Formation (RAF) often follows the initial radical generation. In a process catalyzed by a pyridine-boryl radical, a cyclobutyl radical can be generated and subsequently add to a vinyl azide (B81097) to form an iminyl radical, which then undergoes cyclization. chemrxiv.org Analogously, a radical generated from this compound could add to unsaturated systems. For example, photocatalytically generated acyl radicals readily engage in cross-coupling with pyridinium (B92312) substrates to form a radical intermediate adduct. acs.org This intermediate then proceeds to the final product through subsequent reaction steps. acs.org The combination of Single Electron Transfer (SET) and HAT can act synergistically in the synthesis of benzyl (B1604629) thioesters, highlighting the utility of radical pathways in thioester chemistry. researchgate.net

Catalytic Activation and Directed Reactivity Pathways

The reactivity of this compound can be significantly enhanced and controlled through various catalytic methods. These strategies often involve the use of transition metals, photoredox catalysts, or enzymes to activate the thioester bond and direct the reaction toward specific products. The pyridine moiety itself can act as a nucleophilic catalyst or a directing group in many transformations. nih.govnih.gov

Transition metal catalysis provides a powerful tool for the functionalization of thioesters. A notable application is the direct hydrogenation of thioesters to form alcohols and thiols, which can be achieved using ruthenium pincer complexes. acs.org This method is highly selective and tolerates a variety of functional groups, including amides and carboxylic acids. acs.org The catalyst is not deactivated by the thiol product, enabling its use for the hydrogenation of related compounds like thiocarbamates and thioamides. acs.org

Another significant application is the synthesis of ketones. A novel method utilizes a copper(I) cyanide-catalyzed coupling reaction between pyridine thioesters and Grignard reagents to produce aryl ketones. digitellinc.com This reaction proceeds under mild, ambient temperature conditions, which is a significant advantage over methods requiring cryogenic temperatures. digitellinc.com The pyridine-2-yl thioester moiety serves as an effective acylating agent in this transformation. Ruthenium complexes with pyridine-based pincer ligands have also been shown to be effective catalysts for the transfer hydrogenation of carbonyl bonds. acs.org

Table 1: Examples of Transition Metal-Catalyzed Reactions of Thioesters

| Catalyst System | Reactant | Product Type | Reference |

|---|---|---|---|

| Acridine-based Ruthenium Pincer Complex | Thioester | Alcohol and Thiol | acs.org |

| Copper(I) Cyanide / Grignard Reagent | Pyridine Thioester | Aryl Ketone | digitellinc.com |

This table is interactive. Click on the headers to sort.

Visible-light photoredox catalysis has emerged as a mild and powerful method for generating reactive intermediates that would be difficult to access through traditional means. princeton.edu These reactions often proceed at room temperature and utilize a simple light source, such as an LED. acs.org In the context of this compound, photoredox catalysis can enable unique transformations by generating radical intermediates. princeton.eduacs.org

One key transformation is the generation of acyl radicals. The photoexcited catalyst can initiate a process where an acyl radical is formed, which can then participate in various coupling reactions. acs.org For example, photoredox-mediated methods allow for the site-selective C-H acylation of pyridinium derivatives using aldehydes as the acyl source. acs.org This demonstrates the feasibility of coupling an acyl group onto a pyridine ring system under mild conditions. acs.org Similarly, photoredox catalysis facilitates thiol-ene and thiol-yne reactions, where a thiyl radical adds across an unsaturated bond. mdpi.com This reactivity could be harnessed by first reducing the thioester to a thiol. Furthermore, thioesters have been employed as coupling partners in photoredox-mediated [2+2] cycloadditions, showcasing their utility in constructing complex carbocyclic frameworks. princeton.edu

In biological systems, thioesters, particularly acetyl-Coenzyme A (acetyl-CoA), are central to metabolism and various acyl transfer reactions. nih.govlibretexts.org These processes are mediated by enzymes that precisely control the reactivity of the thioester bond. nih.gov While specific enzymes for this compound are not documented, the principles of biocatalysis for thioester manipulation are well-established. Enzymes can facilitate the hydrolysis of thioesters or their conversion to other functional groups, such as esters. libretexts.org

A biomimetic approach that highlights the role of the pyridine moiety is seen in Native Chemical Ligation (NCL), a key tool for chemical protein synthesis. In auxiliary-mediated NCL, a pyridine-containing group can be used to facilitate the ligation at sterically hindered junctions. nih.govresearchgate.net The pyridine nitrogen is proposed to act as an intramolecular base, catalyzing the rate-determining proton transfer step during the S-to-N acyl shift. nih.govresearchgate.net This catalytic assistance allows the reaction to proceed at useful rates even for challenging couplings, such as those involving proline. researchgate.net This demonstrates how the intrinsic properties of the pyridine ring in a thioester-containing molecule can be exploited to direct and accelerate reactions, a principle central to biocatalysis. Additionally, some pyridine-containing compounds are known to interact with enzymes like aromatase, where the pyridine nitrogen coordinates to the iron center in the active site. nih.gov

Kinetic and Thermodynamic Aspects of this compound Reactivity

The reactivity of this compound is governed by kinetic and thermodynamic factors that determine the rate and feasibility of its transformations. Thioesters are considered "energy-rich" compounds, more reactive than their oxygen-ester counterparts due to the larger size of the sulfur atom and less efficient orbital overlap with the carbonyl group. nih.govresearchgate.net This makes them effective acylating agents. researchgate.net However, they maintain reasonable stability towards hydrolysis at neutral pH. nih.govnih.gov

The rate of a chemical reaction is defined as the change in concentration of a reactant or product per unit of time. researchgate.net For reactions involving this compound, the rate can be described by a rate law, which expresses the rate as a function of reactant concentrations and a rate constant (k). nih.gov

Kinetic studies on the reaction of pyridine derivatives with thiocarbonates (structurally related to thioesters) provide valuable mechanistic insights. For the pyridinolysis of 2,4-dinitrophenyl S-methyl thiocarbonate, the reaction proceeds through a stepwise mechanism involving a zwitterionic tetrahedral intermediate. researchgate.net The rate-determining step changes from the breakdown of this intermediate to its formation as the basicity (pKa) of the attacking pyridine increases. researchgate.net This is evidenced by a biphasic Brønsted-type plot (log kN vs. pKa), which shows a change in the slope (β value). researchgate.net

Table 2: Brønsted Slopes (β) for Pyridinolysis of a Thioester Analog

| Pyridine pKa Range | Rate-Determining Step | Brønsted Slope (β) | Reference |

|---|---|---|---|

| Low pKa | Breakdown of Intermediate | 0.90 | researchgate.net |

This table illustrates how reaction kinetics can reveal mechanistic details for reactions involving pyridine and thioester-like compounds.

Similar kinetic investigations on the catalysis of thioester synthesis reveal that the exchange reactions are often rate-limiting. nih.gov The rate of acyl transfer is influenced by the pKa values of the incoming nucleophile and the departing thiolate leaving group. nih.govresearchgate.net Therefore, the rate of reactions involving this compound would be highly dependent on the nucleophile, the solvent, and the pH, which affects the protonation state of the pyridin-2-ylthiolate leaving group.

Energetic Profiles of Reaction Pathways

The chemical reactivity of this compound is fundamentally governed by the energetic landscape of its potential transformation pathways. Computational studies, often employing Density Functional Theory (DFT), provide critical insights into the thermodynamics and kinetics of these reactions by mapping out the stationary points on the potential energy surface, including reactants, transition states, intermediates, and products. While specific energetic data for this compound is not extensively documented in publicly available literature, the energetic profiles of analogous thioester reactions, such as aminolysis and hydrolysis, have been investigated, offering a valuable framework for understanding its reactivity.

A key transformation of this compound involves nucleophilic acyl substitution, where a nucleophile attacks the electrophilic carbonyl carbon. The energetic profile of such a reaction typically proceeds through a stepwise mechanism involving a tetrahedral intermediate. For instance, the aminolysis of thiolactones, which are cyclic thioesters, has been modeled, and the data can be used to infer the behavior of acyclic thioesters like this compound. nih.gov

The following table presents calculated free energies for the aminolysis of a model thiolactone, which can be considered analogous to the reactions of this compound.

Table 1: Calculated Free Energies (kcal/mol) for the Aminolysis of a Thiolactone Data is for the aminolysis of N-acetyl-dl-homocysteine thiolactone with n-butylamine and is intended to be illustrative of thioester reactivity. nih.gov

| Reaction Pathway | Mechanism | Free Energy Barrier (kcal/mol) |

| Stepwise | Unassisted | 25.0 |

| Stepwise | Amine-assisted | 18.5 |

| Stepwise | Thiol-assisted | 22.1 |

| Concerted | Unassisted | 30.2 |

| Concerted | Amine-assisted | 24.8 |

These data illustrate that amine-assisted pathways generally have lower activation barriers, suggesting that in the presence of amine nucleophiles, the reaction of this compound would be significantly accelerated. The formation of the tetrahedral intermediate is often the rate-determining step in these reactions. nih.gov

Furthermore, computational studies on the reaction of thionoesters with cysteine have detailed the energetic favorability of a pathway initiated by the nucleophilic attack of the ionized mercapto group on the thioester, leading to a dithioester intermediate. nih.gov This pathway was found to be kinetically preferred over pathways starting with the nucleophilic attack of the amine. nih.gov This highlights the importance of the nucleophile's nature in determining the operative reaction pathway and its energetic profile.

The hydrolysis of thioesters is another critical reaction pathway. The standard free energy of hydrolysis for a typical thioester is more negative than that for an oxygen ester, indicating a greater thermodynamic driving force for the reaction. ijcce.ac.ir This is attributed to the poorer overlap between the 3p orbital of sulfur and the 2p orbital of the carbonyl carbon, which results in less resonance stabilization of the thioester bond compared to the ester bond. ijcce.ac.ir

Relationship Between Chemical Reactivity and Molecular Descriptors

Electronic descriptors are particularly important for understanding the reactivity of thioesters in nucleophilic acyl substitution reactions. Key electronic descriptors include:

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are fundamental electronic descriptors. ucsb.edu For a nucleophilic attack on the carbonyl carbon of this compound, the energy of the LUMO is critical. A lower LUMO energy indicates a greater electrophilicity of the molecule, making it more susceptible to attack by a nucleophile. ucsb.edu

Partial Charges: The distribution of partial charges within the molecule reveals the electrophilic and nucleophilic sites. The carbonyl carbon in this compound is expected to carry a significant positive partial charge, making it the primary site for nucleophilic attack. Computational studies on related molecules have confirmed the importance of partial charges on positively charged ring carbon atoms in influencing reactivity. nih.gov

Molecular Electrostatic Potential (MEP): The MEP provides a visual representation of the charge distribution and is used to predict reactive sites. Regions of negative potential are susceptible to electrophilic attack, while regions of positive potential are prone to nucleophilic attack. For this compound, the area around the carbonyl carbon would exhibit a strong positive potential.

Steric and topological descriptors also play a crucial role in modulating the reactivity of this compound. These can include:

Molecular Weight and Volume: These basic descriptors relate to the size of the molecule and can influence its diffusion and accessibility to reactive sites.

Topological Polar Surface Area (TPSA): TPSA is a descriptor that has been shown to be a good predictor of transport properties and can also be related to reactivity in polar media.

Specific Atom-Pair Frequencies: QSAR models for other complex molecules have shown that the frequency of occurrence of certain atom pairs at specific bond distances can be highly correlated with biological or chemical activity. nih.gov For instance, the presence of an aromatic nitrogen atom within a certain distance of a sp2-hybridized carbon has been found to be a significant descriptor for the activity of some compounds. nih.gov

The following table provides a hypothetical set of molecular descriptors that would be relevant for characterizing the reactivity of this compound, based on general principles and data from analogous compounds.

Table 2: Key Molecular Descriptors and Their Expected Influence on the Reactivity of this compound

| Descriptor Class | Descriptor Name | Expected Influence on Reactivity |

| Electronic | LUMO Energy | A lower value would increase susceptibility to nucleophilic attack. |

| Electronic | Partial Charge on Carbonyl Carbon | A more positive charge would enhance electrophilicity. |

| Electronic | Dipole Moment | Higher values may indicate greater reactivity in polar solvents. |

| Steric | Molecular Volume | Increased bulk around the reaction center could decrease reactivity. |

| Topological | Topological Polar Surface Area (TPSA) | Influences solubility and transport, which can affect reaction rates. |

| Constitutional | Number of Rotatable Bonds | Affects conformational flexibility and accessibility of the reactive site. |

Theoretical and Computational Chemistry Investigations of S Pyridin 2 Yl Octanethioate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in providing a molecular-level understanding of the intrinsic properties of S-pyridin-2-yl octanethioate. These methods allow for the prediction of various characteristics, from its three-dimensional geometry to its spectroscopic signatures and inherent reactivity.

Density Functional Theory (DFT) Studies of Geometries, Energies, and Spectroscopic Properties

Density Functional Theory (DFT) has emerged as a leading computational method for studying the electronic structure of molecules due to its favorable balance of accuracy and computational cost. For this compound, DFT calculations can provide precise information about its equilibrium geometry, including bond lengths, bond angles, and dihedral angles. These geometric parameters are fundamental to understanding the molecule's shape and steric profile.

Furthermore, DFT methods are employed to calculate the total electronic energy of the molecule, which is crucial for assessing its thermodynamic stability. By comparing the energies of different conformers, the most stable three-dimensional arrangement of the atoms can be identified. Energy calculations are also vital in studying potential isomerization reactions and determining their energetic barriers.

Spectroscopic properties, which are key to the experimental characterization of this compound, can also be predicted using DFT. The calculation of vibrational frequencies allows for the simulation of the infrared (IR) spectrum, aiding in the assignment of experimental spectral bands to specific molecular vibrations. Similarly, the prediction of nuclear magnetic resonance (NMR) chemical shifts and coupling constants provides valuable data for the interpretation of NMR spectra. Electronic excitation calculations can yield information about the molecule's ultraviolet-visible (UV-Vis) spectrum, offering insights into its electronic transitions.

Ab Initio Molecular Dynamics (AIMD) Simulations of Reaction Dynamics

While static quantum chemical calculations provide information about equilibrium structures and properties, Ab Initio Molecular Dynamics (AIMD) simulations offer a means to study the time-evolution of the system. In AIMD, the forces acting on the atoms are calculated "on-the-fly" using quantum mechanical methods, allowing for the simulation of molecular motion and chemical reactions without the need for pre-parameterized force fields.

For this compound, AIMD simulations can be used to explore its conformational dynamics, revealing the accessible range of molecular shapes at a given temperature. More importantly, AIMD is a powerful tool for investigating reaction dynamics. By simulating the trajectory of the reacting species, it is possible to observe the bond-breaking and bond-forming processes in real-time, providing a detailed picture of the reaction mechanism. These simulations can also shed light on the role of solvent molecules in the reaction, as they can be explicitly included in the simulation box.

Prediction of Molecular Reactivity Descriptors (e.g., Frontier Molecular Orbitals, Electrophilicity, Nucleophilicity)

The reactivity of this compound can be rationalized and predicted using a variety of molecular reactivity descriptors derived from quantum chemical calculations. Among the most important of these are the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy and spatial distribution of the HOMO are indicative of the molecule's ability to donate electrons, and thus its nucleophilic character. Conversely, the energy and distribution of the LUMO reveal its ability to accept electrons, reflecting its electrophilic character. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity.

Other reactivity descriptors, such as global electrophilicity and nucleophilicity indices, can be calculated to provide a quantitative measure of the molecule's reactivity. These indices are useful for comparing the reactivity of this compound with that of other related compounds and for predicting its behavior in different chemical reactions.

Computational Modeling of Reaction Pathways and Mechanism Elucidation

Computational modeling plays a crucial role in elucidating the detailed mechanisms of chemical reactions involving this compound. By mapping out the potential energy surface of a reaction, it is possible to identify the most likely reaction pathways and to characterize the key species involved.

Characterization of Transition States and Intermediates via Computational Methods

A chemical reaction proceeds from reactants to products via one or more transition states, which represent the energy maxima along the reaction coordinate. The identification and characterization of these transition states are paramount for understanding the reaction mechanism and for determining the reaction rate. Computational methods, particularly DFT, are extensively used to locate transition state structures and to calculate their energies.

In addition to transition states, many reactions involve the formation of one or more intermediates, which are local minima on the potential energy surface. Computational methods can be used to determine the structures and stabilities of these intermediates, providing a more complete picture of the reaction pathway. For reactions involving this compound, the characterization of tetrahedral intermediates in nucleophilic acyl substitution reactions is a common application of these methods.

Exploration of Alternative Reaction Pathways and Selectivity Prediction

In many cases, a given set of reactants can lead to multiple products through different reaction pathways. Computational modeling allows for the exploration of these alternative pathways and for the prediction of the reaction's selectivity (i.e., the preferential formation of one product over others). By comparing the activation energies of the competing pathways, it is possible to determine which pathway is kinetically favored.

For this compound, this approach can be used to predict, for example, the chemoselectivity of a reaction in the presence of multiple nucleophiles, or the regioselectivity of a reaction involving an unsymmetrical reagent. Such predictions are invaluable for the design of new synthetic methods and for the optimization of existing ones.

Modeling Solvent Effects on Reactivity and Thermodynamics of this compound

Solvent effects are broadly categorized into two types: explicit and implicit. Explicit solvent models treat individual solvent molecules as part of the quantum mechanical or molecular mechanical calculation. This approach allows for the detailed study of specific solvent-solute interactions, such as hydrogen bonding between the pyridine (B92270) nitrogen of this compound and protic solvent molecules. However, the computational cost of including a large number of solvent molecules can be prohibitive.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. researchgate.net This method is computationally less expensive and is effective in capturing the bulk electrostatic effects of the solvent on the solute. For a molecule like this compound, with its polar carbonyl group and pyridine ring, continuum models can effectively predict the stabilization of the ground state and transition states in polar solvents.

Research Findings on Thioester Reactivity:

Computational studies on analogous thioester systems have demonstrated that the nature of the solvent significantly impacts their hydrolysis and other nucleophilic acyl substitution reactions. mdpi.comnih.gov For instance, in the hydrolysis of a thioester, a polar protic solvent can stabilize the developing negative charge on the carbonyl oxygen in the tetrahedral intermediate through hydrogen bonding, thereby lowering the activation energy of the reaction. Conversely, a nonpolar solvent would offer less stabilization to this charged intermediate, potentially leading to a higher reaction barrier.

A hypothetical study on this compound might involve calculating the reaction profile for its hydrolysis in different solvents, such as water (a polar protic solvent), acetonitrile (B52724) (a polar aprotic solvent), and toluene (B28343) (a nonpolar solvent). The results, as depicted in the hypothetical data table below, would likely show a lower activation energy in water due to its ability to stabilize the transition state.

Hypothetical Solvation Free Energies and Activation Energies for the Hydrolysis of this compound

| Solvent | Dielectric Constant (ε) | Solvation Free Energy of Reactant (kcal/mol) | Activation Energy (ΔG‡) (kcal/mol) |

| Water | 78.4 | -8.5 | 18.2 |

| Acetonitrile | 37.5 | -6.2 | 21.5 |

| Toluene | 2.4 | -2.1 | 25.8 |

Note: The data in this table is hypothetical and for illustrative purposes only. It is based on general principles of solvent effects on thioester hydrolysis.

These computational models can also predict how the solvent influences the thermodynamics of the reaction. The exergonicity of thioester hydrolysis, for example, can be modulated by the differential solvation of the reactants and products. mdpi.com By understanding these solvent effects, it is possible to rationally select solvents to control reaction rates and outcomes in synthetic applications involving this compound.

Advanced Computational Techniques in Structure Elucidation and Material Science

The convergence of high-performance computing and sophisticated theoretical models has opened new avenues for investigating complex chemical systems like this compound. These advanced techniques are not only pivotal for elucidating molecular structures but also for predicting material properties and reaction outcomes with increasing accuracy.

Integration of Spectroscopic Data with Computational Models for Structure Determination

The definitive determination of a molecule's three-dimensional structure often requires a synergistic approach that combines experimental spectroscopic data with high-level computational models. For this compound, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide crucial information about the connectivity and chemical environment of its atoms.

Computational chemistry, particularly Density Functional Theory (DFT), can be used to predict the spectroscopic properties of a proposed structure. These theoretical spectra can then be compared with the experimental data to validate or refine the structural assignment. For instance, the ¹H and ¹³C NMR chemical shifts of this compound can be calculated and compared with the experimental spectrum. A strong correlation between the calculated and observed shifts provides a high degree of confidence in the proposed structure.

Similarly, the vibrational frequencies from IR spectroscopy can be computationally modeled. The calculated frequencies, when scaled appropriately, can be matched to the experimental IR spectrum to confirm the presence of key functional groups, such as the carbonyl (C=O) and the C-S bonds of the thioester, as well as the characteristic vibrations of the pyridine ring.

Hypothetical Comparison of Experimental and Calculated Spectroscopic Data for this compound

| Spectroscopic Data | Experimental Value | Calculated Value (DFT/B3LYP/6-31G*) |

| ¹³C NMR (C=O) | ~195 ppm | 194.5 ppm |

| ¹H NMR (α-CH₂ of octanoyl) | ~2.9 ppm | 2.88 ppm |

| IR (C=O stretch) | ~1690 cm⁻¹ | 1705 cm⁻¹ (scaled) |

Note: The data in this table is hypothetical and for illustrative purposes only. It demonstrates the principle of integrating experimental and computational data.

This integrated approach is particularly valuable for complex molecules where spectroscopic data alone may be ambiguous. The computational model can help to resolve these ambiguities and provide a more complete picture of the molecular structure in its ground state.

Machine Learning Approaches for Predicting Chemical Properties and Reaction Outcomes

Machine learning (ML) is rapidly transforming the landscape of chemical research by enabling the prediction of molecular properties and reaction outcomes from large datasets. labmanager.comijraset.commdpi.commdpi.comresearchgate.net For a compound like this compound, ML models can be trained on existing chemical data to predict a wide range of properties, including solubility, toxicity, and reactivity, without the need for resource-intensive experimental or high-level computational studies. labmanager.com

The process typically involves representing the molecule as a set of numerical descriptors or a molecular graph. These representations are then used as input for an ML algorithm, such as a random forest or a neural network, which learns the relationship between the molecular structure and the property of interest.

For example, a quantitative structure-property relationship (QSPR) model could be developed to predict the retention time of this compound in a specific chromatography system. The model would be trained on a dataset of diverse molecules with known retention times and their corresponding molecular descriptors. Once trained, the model could predict the retention time of this compound with a certain degree of accuracy.

Furthermore, ML is being increasingly used to predict the outcomes of chemical reactions. By training on vast databases of known reactions, ML models can predict the likely products, yields, and optimal reaction conditions for a given set of reactants, including those involving this compound. This predictive power can significantly accelerate the discovery and optimization of new synthetic routes. ijraset.commdpi.commdpi.comresearchgate.net

Multi-Scale Computational Modeling for Complex Systems

Many chemical processes of interest occur in complex environments, such as in solution, at an interface, or within a biological system. Multi-scale modeling provides a framework for studying these systems by combining different computational methods, each suited for a specific length and time scale. nih.govrutgers.eduwikipedia.orgmpg.de

For this compound, a multi-scale approach could be used to model its behavior in a realistic environment. For instance, to study its interaction with a catalytic surface, a quantum mechanics (QM) method could be used to describe the electronic structure of the reactive center, where bond breaking and forming occur. The surrounding solvent and the bulk of the catalyst could be treated with a less computationally demanding molecular mechanics (MM) force field. This QM/MM approach allows for an accurate description of the reaction chemistry while still accounting for the influence of the broader environment. rutgers.edu

Synthetic Utility and Applications of S Pyridin 2 Yl Octanethioate in Chemical Synthesis

S-Pyridin-2-yl Octanethioate as a Versatile Building Block in Complex Molecule Synthesis

The unique structural features of this compound make it a valuable tool in the assembly of complex molecular architectures, including natural products and their analogs.

Macrocyclic depsipeptides are a class of natural products characterized by a cyclic structure containing both amide and ester bonds. The synthesis of these complex molecules often relies on efficient macrolactonization or macrolactamization strategies. Pyridine (B92270) thioesters, such as this compound, can serve as activated precursors for the formation of the macrocyclic ring. The thioester's reactivity facilitates the intramolecular cyclization, which is often a challenging step in the synthesis of large ring systems.

While direct examples of this compound in depsipeptide synthesis are not extensively documented in readily available literature, the principle is well-established with related pyridine-containing structures in the synthesis of macrocyclic peptides. nih.govyoutube.com For instance, the synthesis of pyridine-based macrocyclic peptides has been achieved through enzymatic dehydration and subsequent [4+2]-cycloaddition, showcasing the utility of the pyridine scaffold in forming macrocycles. nih.gov In a chemoenzymatic approach, a precursor peptide containing serine residues was used to generate a pyridine-based macrocycle, highlighting the versatility of these building blocks. nih.gov The general strategy involves the activation of a carboxylic acid as a pyridine thioester, which then undergoes intramolecular cyclization with a distal hydroxyl or amino group to form the macrocyclic depsipeptide or peptide, respectively. The efficiency of such cyclizations can be influenced by the nature of the pyridine substituent.

Table 1: Key Strategies in Pyridine-Based Macrocycle Synthesis

| Strategy | Key Features | Example Application | Reference |

| Enzymatic Cyclization | Biosynthetic gene clusters guide the formation of pyridine-based macrocycles from precursor peptides. | Synthesis of pyritides, a class of RiPPs. | nih.gov |

| Chemoenzymatic Synthesis | Combines chemical synthesis of a precursor with enzymatic cyclization. | Preparation of pyritide analogs. | nih.gov |

| Late-Stage Macrolactonization | Activation of a peptide thioamide to an isoimide (B1223178) intermediate, followed by intramolecular acyl transfer. | Synthesis of cyclic depsipeptides. | youtube.com |

The transformation of thioesters into other functional groups is a cornerstone of organic synthesis. While specific examples detailing the conversion of this compound to functionalized alkenyl thioethers are not prominent in the literature, the general reactivity of thioesters suggests potential pathways. One plausible approach could involve the reaction of the thioester with a suitable vinyl organometallic reagent, followed by elimination or rearrangement to yield the desired alkenyl thioether.

Alternatively, radical-mediated transformations could provide a route to these compounds. The addition of a radical to the thiocarbonyl group, followed by subsequent reaction steps, could potentially lead to the formation of a C-S bond and a C=C double bond. The pyridine ring in this compound could play a role in modulating the reactivity of the thioester towards radical species.

Pyridine Thioesters as Activating Groups or Reagents in Diverse Organic Transformations

The pyridine thioester functionality is not only a useful building block but also serves as an activating group for a range of organic reactions, expanding the synthetic chemist's toolkit.

The protection of amino groups is a critical step in the synthesis of peptides and other nitrogen-containing molecules to prevent unwanted side reactions. rsc.org While various protecting groups are available, those derived from pyridine offer unique cleavage conditions. A related pyridine-based protecting group, the 3-nitro-2-pyridinesulfenyl (Npys) group, has been used for the protection of the ε-amino group of lysine (B10760008) during solid-phase peptide synthesis. chemrxiv.org This highlights the utility of pyridine-based functionalities in selective protection strategies. The thioester moiety in this compound could potentially be adapted for similar purposes, with the pyridine ring influencing the stability and cleavage of the protecting group.

In the realm of carbonylation, pyridine thioesters can participate in reactions that introduce a carbonyl group into a molecule. For example, the reaction of pyridinyl thioesters with iron carbonyl complexes has been shown to lead to novel diiron carbonyl complexes, involving the cleavage of C-S and/or C-C bonds. acs.org Such reactivity suggests that under appropriate catalytic conditions, the thioester group could be transferred to other substrates in a carbonylation-type process. Radical carbonylation reactions, where a radical is trapped by carbon monoxide followed by reaction with a thiol, represent another avenue where pyridine thioesters could be employed, either as the source of the thiol or as a precursor to the radical species.

Table 2: Applications of Pyridine Derivatives in Synthesis

| Application | Pyridine Derivative | Key Function | Reference |

| Amino Group Protection | 3-nitro-2-pyridinesulfenyl (Npys) | Selective protection of lysine side chain. | chemrxiv.org |

| Carbonylation Reactions | Pyridinyl thioesters | Precursors to metal carbonyl complexes. | acs.org |

| Radical-Mediated Reactions | Pyridine-boryl radicals | Catalysis of cycloaddition and cascade reactions. | rsc.orgnih.govacs.org |

The reduction of carboxylic acids to primary alcohols is a fundamental transformation in organic synthesis. acs.orgrsc.org While strong reducing agents like lithium aluminum hydride can achieve this directly, milder and more selective methods are often desirable. acs.orgrsc.org One strategy involves the conversion of the carboxylic acid to a more reactive derivative, such as a thioester, which can then be reduced under milder conditions.

The activation of a carboxylic acid as a pyridine thioester, such as this compound, would make it more susceptible to reduction by hydride reagents. This two-step process allows for greater functional group tolerance compared to the direct reduction of the carboxylic acid. The reduction of the thioester intermediate can be achieved using various reducing agents, and the choice of reagent can influence the selectivity of the reaction.

The direct functionalization of C-H bonds is a powerful and atom-economical strategy in organic synthesis. The pyridine ring is a common directing group in transition-metal-catalyzed C-H activation reactions. The nitrogen atom of the pyridine can coordinate to the metal center, bringing the catalyst into proximity with a specific C-H bond and enabling its selective functionalization.

While this compound itself may not be the primary substrate for C-H activation, the pyridine thioester motif can be incorporated into molecules to direct C-H functionalization reactions. For example, a molecule containing a pyridine thioester could undergo directed C-H activation at a position ortho to the pyridine nitrogen, allowing for the introduction of new functional groups. The thioester itself could then be further transformed, providing a versatile handle for molecular elaboration. Recent advances have focused on achieving C-H functionalization at positions other than C2, expanding the scope of these powerful reactions.

Contribution to the Design and Synthesis of Novel Heterocyclic Scaffolds

The pyridine ring is a privileged scaffold in medicinal chemistry and drug discovery, appearing in numerous pharmaceuticals. nih.govresearchgate.net Consequently, synthetic methodologies that utilize pyridine derivatives for the construction of more complex molecular architectures are of significant interest to organic chemists. researchgate.netnih.gov this compound, as a carrier of the S-pyridin-2-yl thioester functionality, serves as a valuable building block in the synthesis of novel heterocyclic scaffolds. Thioesters, in general, are recognized as versatile synthons capable of participating in various transformations to build densely functionalized molecules and diverse heterocyclic frameworks. acs.org

The utility of pyridine derivatives extends to their conversion into other heterocyclic systems. For instance, a method for the skeletal editing of pyridines to produce thiophenes has been described, proceeding through the formation of a ring-opened aza-triene Zincke ketone intermediate followed by treatment with elemental sulfur. researchgate.net This transformation highlights the potential for pyridine-containing starting materials to be precursors for other important heterocyclic cores.

Furthermore, derivatives based on pyridine-2,6-dicarboxamide and furan-2,5-dicarboxamide (B53072) scaffolds have been synthesized and are noted for their numerous chemical properties and biological activities, making them a research focus in supramolecular and coordination chemistry. mdpi.com The synthesis of these structures often involves the condensation of an appropriate acyl chloride with an amine, a reaction pathway where an activated acid derivative like a thioester could potentially be employed. mdpi.com The adaptability of the pyridine nucleus allows for its incorporation into a wide variety of heterocyclic hybrids, further expanding the accessible chemical space for drug discovery. nih.govnih.gov

The research findings below illustrate the types of heterocyclic scaffolds that can be accessed from pyridine-based starting materials.

| Starting Material Type | Resulting Heterocyclic Scaffold | Key Transformation | Reference |

| 2-Arylpyridines | 2-Aroylthiophenes | Ring-opening to Zincke ketone, followed by reaction with elemental sulfur. | researchgate.net |

| Pyridine-2,6-dicarboxylic acid | Pyridine-2,6-dicarboxamide derivatives | Conversion to acyl chloride followed by condensation with aromatic amines. | mdpi.com |

| N-(diphenylmethylene)-1-(pyridin-3-yl)methanamine | 2-(Pyridin-3-yl)-1-azabicyclo[2.2.2]octane | Alkylation followed by a ring opening/aminocyclization sequence. | nih.gov |

| α,β-Unsaturated thioesters | 1,3-Enynes and Enynones | Ligand-controlled palladium-catalyzed Sonogashira reaction. | acs.org |

Chemo- and Regioselective Transformations Enabled by the Pyridine Thioester Moiety

The pyridine thioester moiety within this compound is not merely a passive activating group; its inherent electronic and steric properties, particularly the presence and position of the nitrogen atom, play a crucial role in directing the chemo- and regioselectivity of chemical reactions.

A prominent example of this control is observed in palladium-catalyzed cross-coupling reactions. In the Sonogashira reaction of α,β-unsaturated thioesters, the choice of phosphine (B1218219) ligand can selectively dictate the reaction pathway between two possible outcomes: an acyl Sonogashira reaction resulting from C(O)-S bond cleavage, or a decarbonylative alkynylation product arising from C-C(O) bond cleavage. acs.orgacs.org This ligand-controlled regioselectivity allows for the synthesis of either 1,3-enynes or enynones from a common thioester precursor, demonstrating the fine-tuning possible with these substrates. acs.orgacs.org The copper salt used in these reactions is also crucial, as it is believed to facilitate the C(O)-S bond cleavage and participate in the transmetalation step. acs.org

The influence of the pyridine ring on regioselectivity is also evident in reactions involving aryne intermediates. For unsymmetrical 3,4-pyridynes, the position of electron-withdrawing substituents can perturb the aryne distortion, which in turn governs the regioselectivity of nucleophilic addition. nih.gov This principle allows for controlled functionalization at either the C3 or C4 position, providing access to highly decorated pyridine derivatives that would be difficult to synthesize otherwise. nih.gov

Furthermore, the basicity and position of the pyridine ring nitrogen are critical in auxiliary-mediated native chemical ligation (NCL). In these reactions, a pyridine-containing auxiliary attached to a peptide's N-terminus can accelerate the ligation process, even at sterically hindered junctions. nih.gov The ortho-position of the ring nitrogen is particularly effective, as it is proposed to act as an intramolecular base, abstracting a proton to facilitate the key S,N-acyl shift. nih.gov This demonstrates how the strategic placement of the pyridine nitrogen can enable highly specific and challenging chemical transformations. The related O-Alkyl S-(pyridin-2-yl)carbonothiolates have also been developed as highly nitrogen-selective reagents for the alkoxycarbonylation of amino groups, even in the presence of more nucleophilic hydroxyl groups, underscoring the selective reactivity imparted by this moiety. organic-chemistry.org

The following table summarizes key transformations where the pyridine thioester or related moieties exhibit significant chemo- and regioselective control.

| Reaction Type | Substrate | Key Control Element | Outcome | Reference |

| Sonogashira Cross-Coupling | α,β-Unsaturated Thioester | Phosphine Ligand (e.g., dppp (B1165662) vs. P(3,5-(CF3)2C6H3)3) | Selective formation of 1,3-enynes (decarbonylative) or enynones (acyl). | acs.orgacs.org |

| Nucleophilic Addition | Substituted 3,4-Pyridyne | Position of electron-withdrawing substituents on the pyridine ring. | Regioselective addition of nucleophiles at C3 or C4. | nih.gov |

| Native Chemical Ligation | Peptide with N-terminal Pyridine Auxiliary | ortho-Position of the pyridine ring nitrogen. | Accelerated ligation at challenging junctions via intramolecular base catalysis. | nih.gov |

| Amination | Amines with hydroxyl groups | O-Alkyl S-(pyridin-2-yl)carbonothiolate reagent | Selective N-alkoxycarbonylation over O-alkoxycarbonylation. | organic-chemistry.org |

Future Research Directions and Perspectives for S Pyridin 2 Yl Octanethioate Chemistry

Development of Highly Efficient and Sustainable Synthetic Methodologies

The synthesis of thioesters, including S-pyridin-2-yl octanethioate, has traditionally relied on methods that can be environmentally taxing. rsc.org Future research will prioritize the development of green and sustainable synthetic routes.

A significant area of focus is the move away from conventional coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC), which generate substantial waste. rsc.orgwikipedia.org Recent advancements have demonstrated the efficacy of one-pot processes that generate minimal waste and allow for the recycling of byproducts. For instance, a new green esterification and thioesterification method utilizes in situ-generated 2-thiopyridine esters. rsc.org This approach avoids traditional coupling agents and can be performed in concentrated ethyl acetate (B1210297) or under aqueous micellar conditions, significantly improving the environmental profile of the synthesis. rsc.org

Further research into alternative, greener solvents and catalytic systems is crucial. While many thioester syntheses have historically used chlorinated solvents like dichloromethane (B109758) (DCM) or polar aprotic solvents like dimethylformamide (DMF), a shift towards more sustainable options is underway. researchgate.net The use of recyclable aqueous media or cyclopentanone, a greener solvent, has shown promise. wikipedia.org Additionally, the development of catalytic methods that operate under mild, solvent-free conditions represents a significant step forward in sustainability. organic-chemistry.org A recently developed method for thioesterification of methyl esters uses iPrMgCl and C12H25SH, allowing the reaction to proceed under mild conditions with excellent functional group tolerance. acs.org

The following table summarizes emerging sustainable approaches applicable to the synthesis of this compound:

| Method | Key Features | Potential Advantages for this compound Synthesis |

| In situ 2-Thiopyridine Ester Generation | One-pot synthesis, avoids traditional coupling agents, can be run in greener solvents (e.g., EtOAc) or aqueous micelles. rsc.org | Reduced waste, improved atom economy, safer reaction conditions. |

| T3P® as Coupling Reagent | A safer alternative to reagents like DCC and DIC. researchgate.net | Enhanced safety profile for large-scale synthesis. |

| Catalytic Thioesterification | Employs catalysts (e.g., TFA, Y[N(SiMe3)2]3(μ-Cl)Li(THF)3) to promote the reaction between a carboxylic acid and a thiol. organic-chemistry.orgresearchgate.net | Milder reaction conditions, potential for solvent-free reactions, high atom efficiency. organic-chemistry.orgresearchgate.net |

| Photocatalytic Synthesis | Uses light to drive the reaction, can utilize readily available starting materials like carboxylic acids and disulfides or aryl halides. organic-chemistry.orgnih.gov | Access to novel reaction pathways, use of odorless sulfur sources, mild conditions. organic-chemistry.orgnih.gov |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

While S-pyridin-2-yl thioesters are known for their utility in acylation reactions, future research will likely uncover novel reactivity patterns. researchgate.net The unique electronic properties of the pyridyl ring can be exploited to facilitate unprecedented chemical transformations.

One area of exploration is the development of decarbonylative cross-coupling reactions. Recent studies have shown that thioesters can serve as both electrophilic activators and sources of sulfur nucleophiles in palladium-catalyzed reactions. rsc.org This allows for the synthesis of sulfides from carboxylic acids via C–S bond activation and acyl capture, a process that could be adapted for this compound to generate novel sulfur-containing molecules. rsc.org

Furthermore, ligand-controlled palladium-catalyzed reactions of unsaturated thioesters have demonstrated the ability to selectively produce either 1,3-enynes or enynones. acs.orgacs.org Applying this strategy to derivatives of this compound could provide access to a diverse range of complex molecular architectures. The choice of phosphine (B1218219) ligand dictates the reaction pathway, offering a powerful tool for controlling selectivity. acs.orgacs.org

Future research could also investigate unexpected reaction pathways, such as the concerted mechanism observed in the alkaline hydrolysis of certain S-aryl thioesters, which deviates from the classical tetrahedral intermediate pathway. nih.gov Understanding and harnessing such alternative mechanisms could lead to new synthetic applications for this compound.

Advanced Computational Design for Tailored Molecular Functionality and Selectivity

Computational chemistry is becoming an indispensable tool in modern synthetic planning. For this compound, advanced computational methods can be employed to design new catalysts and predict reaction outcomes with high fidelity.

Future research will likely focus on the in silico design of catalysts that can enhance the reactivity and selectivity of thioester transformations. For example, computational models can be used to design enzyme active sites with tailored catalytic dyads and oxyanion holes for efficient ester hydrolysis. acs.org This approach could be adapted to develop artificial metalloenzymes or small molecule catalysts that are highly specific for reactions involving this compound. By modeling the transition states of potential reaction pathways, researchers can identify catalyst structures that lower the activation energy for a desired transformation while disfavoring side reactions.

Moreover, computational studies can provide deep mechanistic insights that guide experimental work. For instance, understanding the thermodynamics and kinetics of acyl radical trapping by elemental sulfur has been crucial in the development of photocatalytic thioester synthesis. nih.govorganic-chemistry.org Similar computational analyses of this compound could reveal its potential in radical-based transformations and guide the design of new photoredox or electrochemical reactions.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of this compound chemistry with automated synthesis and flow chemistry platforms represents a significant leap towards more efficient, safer, and scalable chemical production.

Flow chemistry, where reactions are performed in continuous-flow reactors, offers numerous advantages over traditional batch processing. These include enhanced heat and mass transfer, improved safety for handling reactive intermediates, and the ability to easily scale up production. mdpi.com The enzymatic synthesis of thioesters has already been successfully demonstrated in continuous-flow microreactors, achieving high yields in significantly shorter reaction times compared to batch methods. mdpi.com This approach could be readily adapted for the synthesis of this compound, potentially using immobilized enzymes or other heterogeneous catalysts.

Automated synthesis platforms, often coupled with high-throughput screening, can accelerate the discovery of new reactions and the optimization of reaction conditions. A high-throughput synthesis of peptide α-thioesters has been developed using a safety-catch linker approach, enabling parallel synthesis and cleavage. nih.gov Such strategies could be applied to create libraries of this compound analogs for use in drug discovery or materials science, dramatically increasing the pace of research and development.

The following table highlights the potential benefits of integrating modern chemical technologies with this compound chemistry:

| Technology | Potential Application for this compound | Key Advantages |

| Flow Chemistry | Continuous synthesis of the compound or its use as a reagent in multi-step flow sequences. mdpi.com | Improved safety, enhanced reaction control, facile scalability, shorter reaction times. mdpi.com |

| Automated Synthesis | High-throughput synthesis of derivative libraries for screening purposes. nih.gov | Accelerated discovery of new applications, rapid optimization of molecular properties. |

| Parallel Synthesis | Use of compartmentalized resins to produce multiple thioester variants simultaneously. nih.gov | Efficient generation of compound libraries for medicinal chemistry and materials science. |

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing s-Pyridin-2-yl octanethioate with high reproducibility?

- Methodological Answer : Optimize synthesis via nucleophilic substitution between pyridine-2-thiol and octanoyl chloride under inert atmosphere. Use anhydrous sodium acetate (1.2 eq) to neutralize HCl byproducts, enhancing reaction efficiency. Purify via silica gel chromatography (ethyl acetate/hexane gradient, 3:7 ratio) and confirm completion by TLC (Rf ~0.4). Validate product integrity using ¹H NMR (δ 3.2–3.5 ppm for thioester protons) and mass spectrometry (expected [M+H]⁺ at m/z 253.4) . For scale-up, maintain stoichiometric control to minimize disulfide byproducts .

Q. Which spectroscopic techniques are critical for characterizing s-Pyridin-2-yl octanethioate?

- Methodological Answer : Prioritize multi-nuclear NMR (¹H, ¹³C, DEPT-135) to resolve pyridine ring protons (δ 7.2–8.6 ppm) and alkyl chain carbons. Complement with FT-IR (C=S stretch ~1200 cm⁻¹) and high-resolution mass spectrometry (HRMS) for molecular ion confirmation. For structural ambiguity, employ single-crystal X-ray diffraction (Cu-Kα radiation, 110 K) with SHELXL refinement (R factor ≤0.05) to resolve bond-length discrepancies .

Q. How can researchers assess the hydrolytic stability of s-Pyridin-2-yl octanethioate under physiological conditions?

- Methodological Answer : Conduct accelerated stability studies in pH 7.4 buffer (37°C, 72 hr). Monitor degradation via HPLC-UV (C18 column, acetonitrile/water 70:30) with pyridine-2-thiol as a degradation marker. Calculate half-life using first-order kinetics. For mechanistic insights, perform LC-MS/MS to detect transient intermediates (e.g., sulfenic acid derivatives) .

Advanced Research Questions

Q. How should researchers resolve discrepancies between computational molecular geometry predictions and experimental crystallographic data for s-Pyridin-2-yl octanethioate?

- Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to model ground-state geometry. Compare torsional angles (e.g., C-S-C=O dihedral) with high-resolution X-ray data (≤0.8 Å resolution). If deviations exceed 5°, re-evaluate crystal packing effects or solvent interactions using Mercury software. Refine disorder models in SHELXL to account for dynamic conformations .

Q. What strategies mitigate signal overlap in ¹³C NMR characterization of s-Pyridin-2-yl octanethioate’s alkyl chain?

- Methodological Answer : Use DEPT-135 and HSQC experiments to distinguish CH₂ (δ 22–34 ppm) and CH₃ (δ 14 ppm) groups. For unresolved peaks, apply 2D INADEQUATE to trace carbon connectivity. Employ cryoprobes (600 MHz) to enhance sensitivity, particularly for low-abundance conformers. Compare with computed chemical shifts (GIAO method) to assign ambiguous signals .

Q. How can conflicting data on thioester reactivity in nucleophilic substitution reactions be reconciled?

- Methodological Answer : Systematically vary reaction conditions (solvent polarity, temperature) to isolate competing pathways. Use stopped-flow UV-Vis spectroscopy to monitor transient intermediates (e.g., tetrahedral adducts). Cross-validate with kinetic isotope effects (KIE) to distinguish associative vs. dissociative mechanisms. Publish raw datasets to enable meta-analysis of solvent-dependent rate constants .

Data Contradiction Analysis

Q. How should researchers address variability in reported melting points for s-Pyridin-2-yl octanethioate?